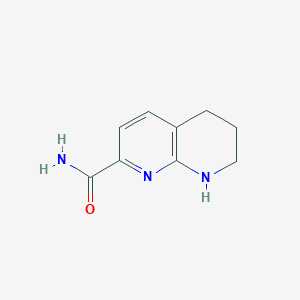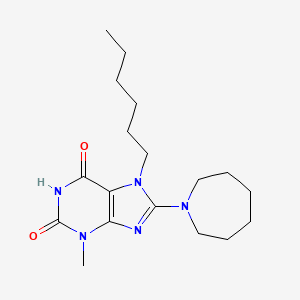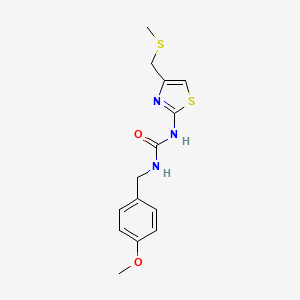
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine, also known as DPI, is a chemical compound that has been the subject of several scientific studies due to its potential applications in the field of neuroscience. DPI is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective inhibitor of MAO-B, which makes it a valuable tool for studying the role of this enzyme in the metabolism of neurotransmitters. (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been used in several studies to investigate the effects of MAO-B inhibition on dopamine and serotonin levels in the brain. It has also been used to study the neuroprotective effects of MAO-B inhibition in neurodegenerative diseases such as Parkinson's disease.
Wirkmechanismus
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine works by binding to the active site of MAO-B, thereby inhibiting its activity. MAO-B is responsible for the metabolism of dopamine and serotonin in the brain, and its inhibition leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels has been shown to have neuroprotective effects and may also be responsible for the antidepressant and anxiolytic effects of MAO-B inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine are primarily related to its inhibition of MAO-B. By increasing the levels of dopamine and serotonin in the brain, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been shown to have neuroprotective effects and may also be beneficial in the treatment of depression and anxiety. However, the effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine on other neurotransmitters and physiological systems are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is its selectivity for MAO-B, which makes it a valuable tool for studying the effects of MAO-B inhibition on neurotransmitter levels and neuroprotective effects. However, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has some limitations as well. Its synthesis is complex and requires specialized equipment and expertise. Additionally, the effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine on other physiological systems are still being studied, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine. One area of interest is the development of more efficient and cost-effective methods for synthesizing (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine. Another area of research is the investigation of the effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine in the treatment of neurodegenerative diseases and psychiatric disorders are still being explored.
Synthesemethoden
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves the reaction of 2-aminoindan and 2-bromo-1-phenylpropane in the presence of a palladium catalyst. This reaction results in the formation of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine as a racemic mixture, which can be separated into its enantiomers using chiral chromatography. The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLEOCCERETGV-BFHBGLAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943543.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)


![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2943558.png)

![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)


![N-(cyanomethyl)-2-(4-{2-[ethyl(2-methylpropyl)amino]ethyl}piperidin-1-yl)acetamide](/img/structure/B2943565.png)